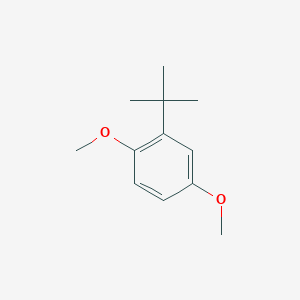

2-tert-Butyl-1,4-dimethoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)10-8-9(13-4)6-7-11(10)14-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVJDUNBMKMTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051854 | |

| Record name | 2-tert-Butyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

21112-37-8 | |

| Record name | 2-tert-Butyl-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21112-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethoxy-2-tert-butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-1,4-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIMETHOXY-2-TERT-BUTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SXS8Y6R6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-tert-Butyl-1,4-dimethoxybenzene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-1,4-dimethoxybenzene, an aromatic organic compound, holds significance as a key intermediate in various chemical syntheses. Its structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a bulky tert-butyl group, imparts unique chemical properties that make it a valuable building block in the development of more complex molecules. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and potential applications, with a particular focus on its relevance to the field of drug discovery and development. The presence of the tert-butyl group can enhance the lipophilicity and metabolic stability of parent compounds, a desirable attribute in medicinal chemistry.

Synthesis of this compound

The primary and most widely employed method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301). This electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the electron-rich dimethoxybenzene ring.

Reaction Principle

The reaction proceeds via the generation of a tert-butyl carbocation from a suitable precursor, typically tert-butyl alcohol, in the presence of a strong acid catalyst such as sulfuric acid. The highly electrophilic carbocation is then attacked by the nucleophilic π-electron system of the 1,4-dimethoxybenzene ring. The methoxy groups are activating and ortho-, para-directing, leading to the substitution at the position ortho to one of the methoxy groups. Due to steric hindrance from the bulky tert-butyl group, polysubstitution is generally limited.[1][2]

Experimental Workflow

The synthesis can be broken down into several key stages, from reaction setup to product purification.

References

physicochemical properties of 2-tert-butyl-1,4-dimethoxybenzene

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core (CAS No. 21112-37-8), an aromatic organic compound with applications as an intermediate in chemical synthesis and as a fragrance ingredient.[1] This document compiles essential quantitative data, details relevant experimental protocols for its synthesis and property determination, and presents logical workflows through standardized diagrams. The intended audience includes researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Physicochemical Properties

This compound is a colorless liquid or solid organic compound.[1] Its key physicochemical properties are summarized in the table below, providing a consolidated resource for laboratory and research applications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 21112-37-8 | [3][4] |

| Molecular Formula | C₁₂H₁₈O₂ | [1][4] |

| Molecular Weight | 194.27 g/mol | [1][4] |

| Appearance | Colorless liquid or solid | [1] |

| Odor | Rich, woody, vetiver-like | [3][4] |

| Melting Point | 70-70.5 °C | [3][5] |

| Boiling Point | 117-118 °C (at 12 Torr); 273.8 °C (at 760 mmHg) | [3][5][6] |

| Density | 0.9978 g/cm³ (at 15 °C); 0.951 g/cm³ | [3][5][6] |

| Water Solubility | 19.17 mg/L (at 20 °C) | [3][5] |

| Solubility | Soluble in ethanol (B145695), dichloromethane, and acetone | [1] |

| Vapor Pressure | 0.0094 mmHg (at 25 °C); 20 Pa (at 20 °C) | [3][5][6] |

| Flash Point | 98.8 °C | [5][6] |

| Refractive Index | n20/D 1.509-1.512 (lit.) | [7] |

| LogP (Octanol/Water) | 3.00130 | [5] |

| XLogP3 | 3.5 | [5][6] |

| Hydrogen Bond Acceptor Count | 2 | [5][6] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Rotatable Bond Count | 3 | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections describe a common synthesis route and general protocols for determining key physicochemical properties.

Synthesis Protocol: Friedel-Crafts Alkylation

The synthesis of this compound can be achieved via the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. This electrophilic aromatic substitution reaction is a standard method for introducing alkyl groups to an aromatic ring.[8][9][10] The protocol described for the synthesis of the related compound, 1,4-di-tert-butyl-2,5-dimethoxybenzene, provides a relevant procedural basis.[8][9]

Materials:

-

1,4-dimethoxybenzene

-

tert-Butyl alcohol (or other tert-butylating agent)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Crushed ice and water

-

Methanol (B129727) (for washing/recrystallization)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, combine 1,4-dimethoxybenzene, tert-butyl alcohol, and glacial acetic acid.[8]

-

Cooling: Cool the mixture to between 0–3 °C using an ice-water bath.[8]

-

Acid Addition: Slowly add a pre-cooled solution of concentrated sulfuric acid dropwise to the stirred reaction mixture. Maintain the internal temperature between 15 and 20 °C throughout the addition.[8][9]

-

Reaction: After the acid addition is complete, remove the ice bath and continue stirring at room temperature for an additional 20-30 minutes to allow the reaction to complete.[9]

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice and water to dilute the acid and precipitate the crude product.[8]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acids, followed by a wash with ice-cold methanol to remove organic impurities.[8][9]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield high-purity this compound.[8]

Physicochemical Property Determination Protocols

Standard laboratory methods are employed to measure the physicochemical properties of organic compounds.

-

Melting Point Determination:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

-

-

Boiling Point Determination:

-

The compound is placed in a distillation flask. For pressure-sensitive compounds, a vacuum distillation setup is used.

-

The liquid is heated to boiling.

-

The temperature at which the vapor and liquid phases are in equilibrium, as measured by a thermometer placed at the vapor outlet, is recorded as the boiling point. The pressure at which the measurement is taken must also be recorded.[3][6]

-

-

Solubility and Partition Coefficient (LogP) Determination:

-

The shake-flask method is a standard approach.[11]

-

A known amount of the compound is added to a mixture of n-octanol and water in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning between the two immiscible layers and then allowed to equilibrate.

-

The concentration of the compound in each layer is determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

-

The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

-

Spectroscopic Analysis (NMR, IR, Mass Spectrometry):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure by analyzing chemical shifts, spin-spin coupling, and integration.

-

Infrared (IR) Spectroscopy: A thin film of the sample (if liquid) or a KBr pellet (if solid) is prepared. The sample is analyzed with an IR spectrometer to identify characteristic functional groups based on the absorption of specific frequencies of infrared radiation.

-

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. The compound is ionized (e.g., by electron ionization), and the mass-to-charge ratio of the resulting fragments is measured to determine the molecular weight and fragmentation pattern.[2]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for melting point determination.

Caption: Logical relationship from precursor to applications.

References

- 1. chembk.com [chembk.com]

- 2. Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy- [webbook.nist.gov]

- 3. This compound | 21112-37-8 [chemicalbook.com]

- 4. This compound CAS#: 21112-37-8 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 8. books.rsc.org [books.rsc.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-tert-Butyl-1,4-dimethoxybenzene (CAS: 21112-37-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-Butyl-1,4-dimethoxybenzene, a substituted aromatic ether with potential applications in various scientific fields. This document consolidates available data on its physicochemical properties, synthesis, and safety information. While direct biological activity and drug development applications are not extensively documented in publicly available literature, this guide also explores the known effects of structurally similar compounds to infer potential areas of investigation.

Core Physicochemical and Safety Data

This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₂ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| CAS Number | 21112-37-8 | [1] |

| Melting Point | 70-70.5 °C | [1] |

| Boiling Point | 117-118 °C (at 12 Torr) | [1] |

| Density | 0.9978 g/cm³ | [1] |

Table 1: Physicochemical Properties of this compound.

Safety and handling are paramount in a research environment. Table 2 outlines the key safety information for this compound.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| P362: Take off contaminated clothing and wash before reuse. |

Table 2: GHS Hazard and Precautionary Statements. For research and development purposes only. Not for medicinal, household, or other use.[2]

Synthesis Methodology

The reaction involves the generation of a tert-butyl carbocation from a tert-butyl source, such as tert-butanol, in the presence of a strong acid catalyst like sulfuric acid. This electrophile then attacks the electron-rich 1,4-dimethoxybenzene (B90301) ring. The two methoxy (B1213986) groups are activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack.

To favor mono-alkylation and obtain this compound, reaction conditions would need to be carefully controlled. This typically involves using a stoichiometric amount of the alkylating agent relative to the aromatic substrate and maintaining a lower reaction temperature to reduce the rate of the second alkylation.

Hypothesized Synthetic Workflow:

References

In-Depth Technical Guide to 2-tert-Butyl-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2-tert-butyl-1,4-dimethoxybenzene. While direct biological activity and its role in drug development are not extensively documented in current literature, this guide furnishes foundational chemical data essential for researchers exploring its potential applications. The synthesis is detailed through a well-established electrophilic aromatic substitution, and a thorough compilation of its physicochemical and spectral data is presented for analytical and comparative purposes.

Molecular Structure and Identification

This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with a tert-butyl group and two methoxy (B1213986) groups at positions 1 and 4.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 21112-37-8[1] |

| Molecular Formula | C₁₂H₁₈O₂[1] |

| Molecular Weight | 194.27 g/mol [1] |

| SMILES | CC(C)(C)C1=C(C=CC(=C1)OC)OC[2] |

| InChI Key | ALVJDUNBMKMTDC-UHFFFAOYSA-N[2] |

| Synonyms | 1,4-Dimethoxy-2-tert-butylbenzene, Vetylbois, 2-(1,1-Dimethylethyl)-1,4-dimethoxybenzene[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, purification, and application in various chemical contexts.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 70-70.5 °C | [3] |

| Boiling Point | 273.8 °C at 760 mmHg | [3] |

| Density | 0.951 g/cm³ | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Solubility | Soluble in common organic solvents | [5] |

Synthesis

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301). This electrophilic aromatic substitution reaction utilizes a tert-butylating agent, typically tert-butanol (B103910), in the presence of a strong acid catalyst such as sulfuric acid.[1][2][3][6][7] The methoxy groups on the benzene ring are activating and ortho-, para-directing, leading to the substitution of the tert-butyl group at a position ortho to one of the methoxy groups. To favor the mono-substituted product over the di-substituted analog (1,4-di-tert-butyl-2,5-dimethoxybenzene), the stoichiometry of the reactants, particularly the amount of the tert-butylating agent, must be carefully controlled.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is adapted from established procedures for the alkylation of 1,4-dimethoxybenzene.[1][6][7]

Materials:

-

1,4-dimethoxybenzene

-

tert-Butanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Water (deionized)

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-dimethoxybenzene in glacial acetic acid.

-

Add a stoichiometric equivalent or a slight excess of tert-butanol to the solution.

-

Cool the flask in an ice-water bath.

-

Slowly add concentrated sulfuric acid dropwise to the cooled and stirring mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.

-

Quench the reaction by pouring the mixture over crushed ice.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the crude product thoroughly with water to remove any residual acid.

-

Further purify the product by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Synthesis Workflow

References

An In-depth Technical Guide to 2-tert-Butyl-1,4-dimethoxybenzene

This technical guide provides a comprehensive overview of 2-tert-butyl-1,4-dimethoxybenzene, including its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Physical State | Colorless liquid or solid | [7] |

| Melting Point | 70-70.5 °C | [1][4][6][7] |

| Boiling Point | 273.8 °C at 760 mmHg; 117-118 °C at 12 Torr | [6][7] |

| Density | 0.9978 g/cm³ at 15 °C; 0.951 g/cm³ | [6][7][8] |

| Flash Point | 98.8 °C | [6] |

| Vapor Pressure | 0.0094 mmHg at 25°C | [4][6] |

| Water Solubility | 19.17 mg/L at 20 °C | [4][6][8] |

| Refractive Index | n20/D 1.509-1.512 (lit.) | [1] |

| LogP | 3.00130 | [6] |

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) using a tert-butylating agent in the presence of an acid catalyst. The following protocol is a representative procedure.

3.1. Materials and Reagents

-

1,4-Dimethoxybenzene

-

tert-Butyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (98%)

-

Fuming sulfuric acid (20% SO₃)

-

Dichloromethane

-

Methanol

-

Anhydrous calcium chloride

-

Crushed ice

-

Deionized water

3.2. Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Ice/water bath

-

Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Rotary evaporator

3.3. Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 1,4-dimethoxybenzene (0.02 mol), 5 mL of tert-butyl alcohol, and 10 mL of glacial acetic acid.[9]

-

Cooling: Begin stirring the mixture and cool it to between 0 and 3 °C using an ice/water bath.[9]

-

Catalyst Preparation: In a separate Erlenmeyer flask, carefully prepare a solution of 5 mL of fuming sulfuric acid (20% SO₃) and 15 mL of concentrated sulfuric acid. Cool this acid mixture in an ice/water bath.[9]

-

Addition of Catalyst: Slowly add the cold acid mixture dropwise to the reaction flask via the dropping funnel. It is crucial to maintain the internal temperature of the reaction mixture between 15 and 20 °C during the addition.[9]

-

Reaction: After the addition is complete, continue to stir the mixture for an additional 5 minutes at room temperature.[9]

-

Quenching: Cool the reaction mixture again in an ice bath and then add approximately 100 g of crushed ice, followed by 50 mL of water to dilute the sulfuric acid.[9]

-

Isolation of Crude Product: Collect the resulting solid product by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with several portions of water (approximately 300 mL total) to remove any residual acid.[9]

-

Purification:

-

Wash the crude product with three 15 mL portions of methanol.[9]

-

Transfer the solid to a 50 mL Erlenmeyer flask and dissolve it in 8 mL of dichloromethane.[9]

-

Add anhydrous calcium chloride to the solution and stir for 10 minutes to dry the organic phase.[9]

-

Filter the solution by gravity into a 100 mL round-bottom flask and add 15 mL of methanol.[9]

-

Reduce the volume of the solvent to approximately 15 mL using a rotary evaporator.[9]

-

Allow the solution to stand and cool for the product to crystallize.[9]

-

Collect the purified crystals by vacuum filtration and allow them to dry completely.[9]

-

-

Analysis: Record the final yield and melting point of the purified this compound. Confirm the structure using spectroscopic methods such as IR and ¹H NMR.

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.

References

- 1. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 2. Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 21112-37-8 [chemicalbook.com]

- 9. books.rsc.org [books.rsc.org]

Solubility Profile of 2-tert-butyl-1,4-dimethoxybenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butyl-1,4-dimethoxybenzene is an aromatic organic compound with applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the available solubility data for this compound and outlines a general experimental protocol for its quantitative determination.

Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility | Temperature (°C) |

| Water | H₂O | Sparingly Soluble | 19.17 mg/L[1] | 20 |

| Ethanol | C₂H₅OH | Soluble[2] | Data Not Available | Not Specified |

| Dichloromethane | CH₂Cl₂ | Soluble[2] | Data Not Available | Not Specified |

| Acetone | C₃H₆O | Soluble[2] | Data Not Available | Not Specified |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the same temperature as the experiment to prevent precipitation or further dissolution.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification of Solute:

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

References

melting point and boiling point of 2-tert-butyl-1,4-dimethoxybenzene

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2-tert-Butyl-1,4-dimethoxybenzene

Introduction

This compound is an aromatic organic compound with applications as an intermediate in chemical synthesis.[1] Its molecular structure, characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a bulky tert-butyl group, imparts specific physical and chemical properties that are critical for its use in research and development. This guide provides a comprehensive overview of its melting and boiling points, detailed experimental protocols for its synthesis, and a summary of its key physicochemical data.

Physicochemical Data

The physical properties of this compound are well-documented. The melting point is consistently reported in the range of 70 to 70.5 °C.[2][3][4][5] The boiling point, however, is pressure-dependent. At a reduced pressure of 12 Torr, the boiling point is between 117 and 118 °C.[1][2][5] Under standard atmospheric pressure (760 mmHg), the boiling point is 273.8 °C.[3] A summary of these and other relevant quantitative data is presented in the table below.

| Property | Value | Conditions |

| Melting Point | 70-70.5 °C | - |

| Boiling Point | 117-118 °C | at 12 Torr |

| 273.8 °C | at 760 mmHg | |

| Density | 0.9978 g/cm³ | at 15 °C |

| Flash Point | 98.8 °C | - |

| Vapor Pressure | 0.0094 mmHg | at 25 °C |

| Water Solubility | 19.17 mg/L | at 20 °C |

Experimental Protocols: Synthesis via Friedel-Crafts Alkylation

The primary synthetic route for this compound and its disubstituted analogue is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.[6] This electrophilic aromatic substitution reaction utilizes tert-butyl alcohol as the alkylating agent in the presence of a strong acid catalyst, typically sulfuric acid.[7][8][9]

Materials and Equipment

-

1,4-dimethoxybenzene

-

tert-Butyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Fuming sulfuric acid (optional, for di-substitution)

-

Ice

-

Methanol (B129727) (for washing/recrystallization)

-

Dichloromethane (for purification)

-

Anhydrous Calcium Chloride

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Erlenmeyer flask

-

Büchner funnel and filter flask for vacuum filtration

-

Rotary evaporator

Detailed Procedure

-

Reaction Setup : In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, combine 1,4-dimethoxybenzene, tert-butyl alcohol, and glacial acetic acid.[7]

-

Cooling : Place the flask in an ice-water bath and cool the mixture to between 0 and 3 °C with continuous stirring.[7]

-

Catalyst Preparation : In a separate Erlenmeyer flask, carefully prepare a solution of sulfuric acid. For the synthesis of the di-substituted product, a mixture of fuming sulfuric acid and concentrated sulfuric acid is used, also cooled in an ice-water bath.[7]

-

Addition of Catalyst : Add the cold sulfuric acid solution dropwise to the reaction mixture via the dropping funnel.[8] It is crucial to maintain the reaction temperature between 15 and 20 °C during this addition to control the reaction rate and prevent side product formation.[7]

-

Reaction Completion : After the complete addition of the acid, remove the ice bath and allow the mixture to stir at room temperature for approximately 20 minutes to ensure the reaction goes to completion.[8]

-

Quenching and Precipitation : Cool the reaction mixture again in an ice bath and then add crushed ice (approximately 100 g) to dilute the sulfuric acid, followed by the addition of water.[7] This will cause the crude product to precipitate out of the solution.

-

Isolation of Crude Product : Collect the solid product by vacuum filtration using a Büchner funnel.[8] Wash the product thoroughly with water to remove any residual acid and other water-soluble impurities.[7][8]

-

Purification : The crude product can be further purified by washing with cold methanol.[7][8] For higher purity, the product can be dissolved in a minimal amount of dichloromethane, dried with anhydrous calcium chloride, filtered, and then recrystallized by adding methanol and evaporating the solvent.[7]

-

Drying and Characterization : Dry the purified product thoroughly. The melting point of the final product should be determined to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Friedel-Crafts alkylation method.

Caption: Workflow for the synthesis of this compound.

Hypothetical Signaling Pathway

While no specific signaling pathways involving this compound have been elucidated, related phenolic compounds are known to interact with nuclear receptors. For instance, 2,4-di-tert-butylphenol (B135424) has been identified as an activator of Retinoid X Receptors (RXR).[10] The following diagram illustrates a hypothetical signaling pathway for a molecule of this class, demonstrating a potential mechanism of action relevant to drug development professionals. This is a generalized representation and not specific to this compound.

Caption: Hypothetical nuclear receptor signaling pathway.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 21112-37-8 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. 1,4-di-tert-Butyl-2,5-dimethoxybenzene | 7323-63-9 | Benchchem [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Stability of 2-tert-butyl-1,4-dimethoxybenzene: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical calculations employed to elucidate the stability of 2-tert-butyl-1,4-dimethoxybenzene. Leveraging Density Functional Theory (DFT), this paper explores the molecule's electronic structure, conformational preferences, and thermodynamic stability. The significant steric and electronic contributions of the tert-butyl and methoxy (B1213986) substituents are quantified through computational modeling. Detailed methodologies for the theoretical experiments are presented, and all quantitative data are summarized for comparative analysis. This document serves as a comprehensive resource for researchers in computational chemistry, materials science, and drug development, offering insights into the molecular stability that governs the utility of this compound.

Introduction

This compound is a substituted aromatic compound of interest in various chemical applications, including as a building block in organic synthesis and potentially in the development of novel materials. The stability and reactivity of this molecule are significantly influenced by the interplay of the bulky tert-butyl group and the electron-donating methoxy groups. Understanding these interactions at a molecular level is crucial for predicting its behavior in chemical reactions and for its rational design in various applications.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful tool for investigating molecular properties with high precision. Among these, Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the electronic structure and energetics of organic molecules.[1][2] This whitepaper outlines a comprehensive theoretical study of this compound to provide a foundational understanding of its stability.

Theoretical Framework and Computational Methodology

The stability of this compound is assessed through a series of theoretical calculations designed to probe its structural, electronic, and thermodynamic properties. The primary computational approach employed is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids.

Geometry Optimization and Conformational Analysis

The first step in the theoretical analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. Given the presence of the sterically demanding tert-butyl group and the rotatable methoxy groups, a thorough conformational analysis is critical.

Experimental Protocol:

-

Initial Structure Generation: An initial 3D structure of this compound is constructed using molecular modeling software.

-

Conformational Search: A systematic conformational search is performed to identify various low-energy conformers. This involves rotating the dihedral angles associated with the C-O bonds of the methoxy groups and the C-C bond connecting the tert-butyl group to the benzene (B151609) ring.

-

Geometry Optimization: Each identified conformer is then subjected to full geometry optimization using a selected DFT functional and basis set.

-

Frequency Analysis: Vibrational frequency calculations are performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

A logical workflow for this process is depicted below:

Selection of DFT Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For substituted aromatic systems, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange often provide a good balance of accuracy and computational cost.

Experimental Protocol:

-

Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately predicting the geometries and energies of organic molecules.[1][2]

-

Basis Set Selection: The 6-311G(d,p) basis set is employed. This triple-zeta basis set provides a flexible description of the valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for anisotropic electron density distribution. For higher accuracy in energy calculations, single-point energy calculations can be performed with a larger basis set such as def2-TZVP.[1][2]

-

Solvation Model: To simulate a more realistic chemical environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a common solvent like water or chloroform.

Results and Discussion

Molecular Geometry and Steric Effects

The geometry optimization of this compound reveals the significant impact of steric hindrance imposed by the tert-butyl group. This steric strain influences the orientation of the methoxy groups and can lead to slight distortions of the benzene ring from perfect planarity.

The signaling pathway illustrating the influence of substituents on molecular stability is shown below:

Table 1: Calculated Key Geometric Parameters for this compound

| Parameter | Value (Å or °) | Description |

| C-C (aromatic) | 1.39 - 1.41 | Range of carbon-carbon bond lengths in the benzene ring. |

| C-C (tert-butyl) | 1.54 | Bond length between the ring and the tert-butyl group. |

| C-O (methoxy) | 1.36 | Average carbon-oxygen bond length of the methoxy groups. |

| O-C (methyl) | 1.43 | Average oxygen-methyl bond length of the methoxy groups. |

| Dihedral Angle (C-C-O-C) | Varies | Torsional angles of the methoxy groups relative to the ring. |

The bulky tert-butyl group forces the adjacent methoxy group to adopt a specific orientation to minimize steric clash. This can also lead to a slight out-of-plane bending of the substituents.

Electronic Properties and Thermodynamic Stability

The electronic properties of the molecule provide further insight into its stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. A larger HOMO-LUMO gap is generally associated with greater kinetic stability. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and reactive sites of the molecule.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| Total Electronic Energy (Hartree) | A lower energy indicates greater thermodynamic stability. | |

| HOMO Energy (eV) | Relates to the electron-donating ability of the molecule. | |

| LUMO Energy (eV) | Relates to the electron-accepting ability of the molecule. | |

| HOMO-LUMO Energy Gap (eV) | An indicator of chemical reactivity and kinetic stability. | |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. |

The electron-donating methoxy groups increase the energy of the HOMO, making the molecule susceptible to electrophilic attack. However, the steric hindrance from the tert-butyl group can kinetically protect certain positions on the aromatic ring. The MEP map would likely show negative potential (electron-rich regions) around the oxygen atoms of the methoxy groups and the aromatic ring, and positive potential (electron-poor regions) around the hydrogen atoms.

Conclusion

The theoretical calculations detailed in this whitepaper provide a comprehensive understanding of the factors governing the stability of this compound. The interplay between the steric bulk of the tert-butyl group and the electronic effects of the methoxy groups dictates the molecule's preferred conformation, its electronic properties, and its overall thermodynamic and kinetic stability. The presented computational protocols offer a robust framework for the theoretical investigation of this and similar substituted aromatic compounds. These findings are valuable for predicting the molecule's behavior in synthetic applications and for the rational design of new functional materials and pharmaceutical agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-tert-Butyl-1,4-dimethoxybenzene

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental procedure for the selective synthesis of 2-tert-butyl-1,4-dimethoxybenzene via Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301).

Introduction:

The Friedel-Crafts alkylation is a fundamental method in organic synthesis for the formation of carbon-carbon bonds, specifically for the attachment of alkyl groups to an aromatic ring. The reaction proceeds through an electrophilic aromatic substitution mechanism. In the synthesis of this compound, the tert-butyl carbocation is generated from tert-butanol (B103910) in the presence of a strong acid catalyst, typically sulfuric acid. This electrophile then attacks the electron-rich 1,4-dimethoxybenzene ring.

Controlling the reaction to achieve mono-alkylation is crucial, as the product, this compound, is more reactive than the starting material and can readily undergo a second alkylation to form 1,4-di-tert-butyl-2,5-dimethoxybenzene. This protocol is designed to favor the formation of the mono-alkylated product through careful control of stoichiometry and reaction conditions.

Reaction Scheme:

Caption: Friedel-Crafts alkylation of 1,4-dimethoxybenzene.

Experimental Protocol

This protocol is adapted from standard Friedel-Crafts alkylation procedures, with modifications to favor mono-alkylation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,4-Dimethoxybenzene | 138.16 | 13.82 g | 0.10 | Limiting reagent |

| tert-Butanol | 74.12 | 7.41 g (9.4 mL) | 0.10 | 1.0 equivalent |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |

| Concentrated Sulfuric Acid | 98.08 | 10 mL | - | Catalyst |

| Ice | - | As needed | - | For cooling |

| Deionized Water | 18.02 | As needed | - | For workup |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization |

| Diethyl Ether | 74.12 | As needed | - | For extraction |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying |

| Hexane (B92381) | 86.18 | As needed | - | For chromatography |

| Ethyl Acetate (B1210297) | 88.11 | As needed | - | For chromatography |

Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, Erlenmeyer flasks, and graduated cylinders

Procedure:

-

Reaction Setup:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 1,4-dimethoxybenzene (13.82 g, 0.10 mol) and glacial acetic acid (50 mL).

-

Stir the mixture until the 1,4-dimethoxybenzene is completely dissolved.

-

Add tert-butanol (7.41 g, 0.10 mol) to the flask.

-

Cool the flask in an ice bath to 0-5 °C.

-

-

Addition of Catalyst:

-

Slowly add concentrated sulfuric acid (10 mL) to the dropping funnel.

-

Add the sulfuric acid dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the internal temperature is maintained between 0-5 °C.

-

-

Reaction:

-

After the addition of sulfuric acid is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

-

Workup:

-

Once the reaction is deemed complete by TLC, slowly pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring.

-

Allow the ice to melt completely. A white precipitate of the crude product may form.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish oil or solid.

-

-

Purification:

-

The crude product is a mixture of starting material, the desired mono-alkylated product, and the di-alkylated byproduct.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to separate the components. The di-alkylated product will elute first, followed by the mono-alkylated product, and finally the unreacted starting material.

-

Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

-

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Data Presentation

Expected Yield and Physical Properties:

| Property | Value |

| Theoretical Yield | 19.43 g |

| Appearance | White solid |

| Melting Point | 45-47 °C |

| Boiling Point | 135-137 °C at 10 mmHg |

Characterization Data (¹H and ¹³C NMR):

The following tables summarize the expected NMR spectral data for the purified this compound.

¹H NMR (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.85 - 6.75 | m | 3H | Ar-H |

| 3.82 | s | 3H | OCH₃ |

| 3.78 | s | 3H | OCH₃ |

| 1.35 | s | 9H | C(CH₃)₃ |

¹³C NMR (CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 154.0 | Ar-C |

| 149.8 | Ar-C |

| 136.5 | Ar-C |

| 116.8 | Ar-CH |

| 111.3 | Ar-CH |

| 109.7 | Ar-CH |

| 56.0 | OCH₃ |

| 55.6 | OCH₃ |

| 34.8 | C(CH₃)₃ |

| 29.5 | C(CH₃)₃ |

Signaling Pathways and Logical Relationships

Mechanism of Mono-alkylation:

The following diagram illustrates the electrophilic aromatic substitution mechanism for the formation of this compound.

Caption: Mechanism of Friedel-Crafts mono-alkylation.

Control of Polyalkylation:

To favor the mono-alkylated product, it is essential to control the reaction conditions. The following diagram outlines the logical relationship between reaction parameters and the product distribution.

Caption: Factors influencing mono- vs. di-alkylation.

Application Note and Protocol: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene with tert-Butanol

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an alkyl group onto an aromatic ring.[1] This application note provides a detailed protocol for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) via the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with tert-butanol, using sulfuric acid as a catalyst.[1][2] The two methoxy (B1213986) groups on the starting material are activating and act as ortho-para directors, guiding the substitution.[3][4] Due to significant steric hindrance from the bulky tert-butyl groups, the reaction predominantly yields the dialkylated product, preventing further polyalkylation.[4][5] This protocol is designed for researchers, scientists, and professionals in drug development and synthetic chemistry.

Reaction Scheme

The overall reaction is as follows:

Data Presentation

Table 1: Reagents and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 57 | 212.6 | ~1.05 |

| tert-Butanol | C₄H₁₀O | 74.12 | 25.5 | 82.8 | 0.79 |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | 16.6 | 117.9 | 1.05 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.07 | 10.3 | 337 | 1.83 |

| Methanol (B129727) | CH₃OH | 32.04 | -97.8 | 64.7 | 0.79 |

| 1,4-Di-tert-butyl-2,5-dimethoxybenzene | C₁₆H₂₆O₂ | 250.37 | 104-105 | 336.3 | - |

Data compiled from multiple sources.[1][2][6][7]

Experimental Protocols

This section details the step-by-step methodology for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Materials and Reagents:

-

1,4-Dimethoxybenzene

-

tert-Butanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Methanol

-

Ice

-

Water

-

Erlenmeyer flasks (50 mL and 125 mL)

-

Magnetic stirrer and stir bar (optional)

-

Disposable pipette or dropping funnel

-

Büchner funnel and filter flask

-

Glass rod

-

Beakers

-

Graduated cylinders

-

Heating mantle or hot plate

Procedure:

-

Reaction Setup: In a 50-mL Erlenmeyer flask, combine 2.0 g of 1,4-dimethoxybenzene, 3.5 mL of tert-butanol, and 10 mL of glacial acetic acid.[2] Place the flask in an ice-water bath to cool the mixture.

-

Catalyst Preparation: In a separate small flask, carefully measure 10 mL of concentrated sulfuric acid and cool it in the ice bath.[2]

-

Reaction Initiation: While stirring or swirling the 1,4-dimethoxybenzene mixture in the ice bath, slowly add the chilled concentrated sulfuric acid dropwise using a disposable pipette or dropping funnel over a period of 5-7 minutes.[2][8] Maintain the temperature of the reaction mixture between 15 and 25°C.[2][9] A precipitate of the product should begin to form.[2]

-

Reaction Completion: After the addition of sulfuric acid is complete, continue to stir the mixture for an additional 5-10 minutes at room temperature to ensure the reaction goes to completion.[2][10]

-

Work-up and Isolation: Pour the reaction mixture into a 125 mL Erlenmeyer flask containing approximately 100 g of crushed ice and about 50 mL of cold water to dilute the sulfuric acid.[9] Stir the mixture vigorously with a glass rod until all the ice has melted.[11]

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[2] Wash the collected solid liberally with cold water to remove any remaining acid and other water-soluble impurities.[2][11]

-

Purification (Washing): Wash the crude product on the filter funnel with three small portions (e.g., 5 mL each) of ice-cold methanol to remove unreacted starting materials and some organic impurities.[2][11]

-

Purification (Recrystallization): Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[10]

-

Final Product Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold methanol.[10] Allow the product to air dry completely on the filter paper.

-

Characterization: Determine the yield of the dried 1,4-di-tert-butyl-2,5-dimethoxybenzene and characterize it by measuring its melting point. The literature melting point is 104-105°C.[10]

Visualizations

Diagram 1: Reaction Mechanism

Caption: Reaction mechanism for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.

Diagram 2: Experimental Workflow

Caption: Workflow for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene.

References

- 1. benchchem.com [benchchem.com]

- 2. theochem.mercer.edu [theochem.mercer.edu]

- 3. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 4. 1,4-di-tert-Butyl-2,5-dimethoxybenzene | 7323-63-9 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 2,5-di-tert-Butyl-1,4-dimethoxybenzene [webbook.nist.gov]

- 7. 1,4-Di-tert-butyl-2,5-dimethoxybenzene | 7323-63-9 [sigmaaldrich.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. fog.ccsf.edu [fog.ccsf.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

Application Notes and Protocols: Synthesis of 2-tert-Butyl-1,4-dimethoxybenzene via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Application Note

The Friedel-Crafts alkylation is a fundamental method in organic synthesis for attaching alkyl groups to aromatic rings, proceeding via an electrophilic aromatic substitution (EAS) mechanism.[1][2] This document details the synthesis of 2-tert-butyl-1,4-dimethoxybenzene through the alkylation of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol.

In this specific application, a strong acid, typically concentrated sulfuric acid, serves as the catalyst.[3][4] The reaction is initiated by the protonation of tert-butyl alcohol by sulfuric acid, which then eliminates a molecule of water to form a stable tertiary carbocation (tert-butyl cation).[5][6] This carbocation acts as the powerful electrophile required for the EAS reaction.[4]

The substrate, 1,4-dimethoxybenzene, is highly activated towards electrophilic attack due to the two electron-donating methoxy (B1213986) groups.[1] These groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. Since the para position is already occupied by a methoxy group, the tert-butyl cation attacks one of the ortho positions.[7] The electron-rich pi system of the benzene (B151609) ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[2][8] Aromaticity is subsequently restored through the loss of a proton from the site of substitution.[1][6]

A significant consideration in this reaction is the potential for polyalkylation.[9][10] The initial alkylated product, this compound, is even more reactive than the starting material because the added alkyl group is also an activating group.[1][8] Consequently, a second alkylation often occurs, leading to the formation of 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) as a major product.[3][7] Controlling the reaction conditions, such as stoichiometry and temperature, is crucial for selectively obtaining the mono-alkylated product.

Data Presentation

Reagent and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.17 | 58-60 | 212.6 | 1.05 |

| tert-Butyl Alcohol | C₄H₁₀O | 74.12 | 25.8 | 82.3 | 0.79 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.07 | 10.3 | 337.0 | 1.83 |

| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | 16.6 | 117.9 | 1.05 |

| This compound* | C₁₂H₁₈O₂ | 194.27 | - | - | - |

| 1,4-Di-tert-butyl-2,5-dimethoxybenzene | C₁₆H₂₆O₂ | 250.38 | 104-105 | - | - |

Note: Properties for the mono-substituted product are less commonly reported as the di-substituted product is often the target of synthesis. The primary product isolated under typical conditions is 1,4-di-tert-butyl-2,5-dimethoxybenzene.[3][11]

Typical Reaction Parameters

| Parameter | Value / Condition | Source |

| Molar Ratio (1,4-dimethoxybenzene : t-butanol) | ~1 : 2.5 | [9] |

| Catalyst | Concentrated Sulfuric Acid | [3][4] |

| Solvent | Glacial Acetic Acid | [2][3] |

| Temperature - Addition | 0-15 °C | [7] |

| Temperature - Reaction | 20-25 °C (Room Temperature) | [3] |

| Reaction Time | 15-20 minutes post-addition | [2][9] |

| Typical Yield (Di-substituted Product) | 78.6% | [10] |

Experimental Protocol

This protocol is adapted from established laboratory procedures for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.[3][7][9]

3.1 Materials and Reagents

-

1,4-Dimethoxybenzene (2.0 g)

-

tert-Butyl alcohol (3.5 mL)

-

Glacial acetic acid (10 mL)

-

Concentrated sulfuric acid (10 mL)

-

Methanol (B129727) (for washing/recrystallization)

-

Ice

-

Deionized water

-

50 mL and 125 mL Erlenmeyer flasks

-

Disposable pipette or addition funnel

-

Magnetic stirrer and stir bar (optional)

-

Büchner funnel and filter flask

-

Thermometer

3.2 Procedure

-

Preparation of Reactant Mixture : In a 50 mL Erlenmeyer flask, combine 2.0 g of 1,4-dimethoxybenzene, 3.5 mL of tert-butyl alcohol, and 10 mL of glacial acetic acid.[3] Swirl the flask to dissolve the solid.

-

Cooling : Place the flask in an ice-water bath to cool the mixture. In a separate flask, cool 10 mL of concentrated sulfuric acid in the ice bath. The temperature of the reactant mixture should be maintained below 15°C during the acid addition.[7]

-

Catalyst Addition : While swirling or stirring the reactant mixture in the ice bath, add the chilled concentrated sulfuric acid dropwise over a period of 5-10 minutes.[3][7] A precipitate of the product may begin to form during this step.

-

Reaction : Once the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature (20-25°C) for an additional 10-15 minutes to ensure the reaction goes to completion.[3][9]

-

Quenching : Carefully pour the reaction mixture into a 125 mL Erlenmeyer flask containing approximately 50 g of crushed ice and 50 mL of water. This step dilutes the sulfuric acid and precipitates the crude product.[3][12]

-

Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.[3]

-

Washing : Wash the filter cake liberally with cold deionized water to remove residual acids. Afterwards, wash the solid with two small portions (5-10 mL each) of ice-cold methanol to remove unreacted starting material and some impurities.[3][9]

-

Purification (Recrystallization) : Transfer the crude solid to a clean flask. Add a minimal amount of hot methanol to dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3][11] Collect the purified crystals by vacuum filtration.

-

Drying : Dry the final product thoroughly to remove residual solvent before measuring the final mass and characterizing (e.g., melting point).

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

References

- 1. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. theochem.mercer.edu [theochem.mercer.edu]

- 4. Chemistry 211 Experiment 1 [home.miracosta.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. amherst.edu [amherst.edu]

- 8. studycorgi.com [studycorgi.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. docsity.com [docsity.com]

- 11. fog.ccsf.edu [fog.ccsf.edu]

- 12. books.rsc.org [books.rsc.org]

Application Notes: The Role of Sulfuric Acid in the Synthesis of 2-tert-butyl-1,4-dimethoxybenzene

Introduction

2-tert-butyl-1,4-dimethoxybenzene is a key intermediate in the synthesis of various organic compounds, including the antioxidant 2-tert-butyl-4-methoxyphenol (B74144) (BHA). Its synthesis is a classic example of an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation. This document outlines the pivotal role of sulfuric acid in this synthesis, providing detailed protocols and relevant data for researchers in organic chemistry and drug development.

The Role of Sulfuric Acid: A Catalyst for Electrophile Generation

In the synthesis of this compound from 1,4-dimethoxybenzene (B90301) and tert-butanol (B103910), concentrated sulfuric acid acts as a strong acid catalyst. Its primary function is to facilitate the formation of a tert-butyl carbocation, a potent electrophile, from tert-butanol. The reaction proceeds via the following mechanistic steps:

-

Protonation of the Alcohol: The hydroxyl group of tert-butanol is protonated by sulfuric acid to form a good leaving group, water.

-

Formation of the Carbocation: The protonated alcohol readily loses a molecule of water to generate the relatively stable tertiary carbocation (tert-butyl cation).

-

Electrophilic Aromatic Substitution: The electron-rich 1,4-dimethoxybenzene ring then attacks the tert-butyl carbocation. The methoxy (B1213986) groups are activating and direct the incoming electrophile to the ortho position.

-

Deprotonation and Catalyst Regeneration: A proton is lost from the aromatic ring to restore aromaticity, and the sulfuric acid catalyst is regenerated.

The use of a strong acid like sulfuric acid is crucial for this reaction to proceed at a reasonable rate by ensuring a sufficient concentration of the electrophilic species.

Experimental Protocols

Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound via the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butanol using sulfuric acid as a catalyst.

Materials:

-

1,4-dimethoxybenzene

-

tert-butanol

-

Concentrated sulfuric acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethoxybenzene in tert-butanol at room temperature.

-

Acid Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition of sulfuric acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture over crushed ice. This will quench the reaction and dilute the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol (B129727) or ethanol (B145695) to afford pure this compound as a white solid.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Quantity/Value | Molar Equivalent |

| 1,4-dimethoxybenzene | 13.8 g (0.1 mol) | 1.0 |

| tert-butanol | 22.2 g (0.3 mol) | 3.0 |

| Sulfuric Acid (98%) | 10 mL | Catalytic |

| Reaction Time | 1-2 hours | N/A |

| Reaction Temperature | 0 °C to Room Temp | N/A |

| Typical Yield | 80-90% | N/A |

Table 2: Product Characterization

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 46-48 °C |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| ¹H NMR (CDCl₃, ppm) | δ 1.35 (s, 9H), 3.75 (s, 3H), 3.80 (s, 3H), 6.75-6.90 (m, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 30.1, 35.2, 55.6, 56.4, 110.8, 111.5, 116.7, 138.9, 150.1, 153.4 |

Visualizations

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Application Notes and Protocols: 2-tert-Butyl-1,4-dimethoxybenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-tert-butyl-1,4-dimethoxybenzene as a versatile intermediate in organic synthesis. The primary applications highlighted are its conversion to the valuable synthon 2-tert-butyl-1,4-benzoquinone (B1215510) and its use in further electrophilic aromatic substitution reactions.

Oxidative Demethylation to 2-tert-Butyl-1,4-benzoquinone

A principal application of this compound is its oxidation to 2-tert-butyl-1,4-benzoquinone. This quinone derivative is a key building block in the synthesis of various complex molecules and pharmacologically active compounds. The oxidative demethylation can be effectively achieved using reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN). While direct protocols for this specific substrate are not extensively reported, the oxidation of similar 1,4-dimethoxybenzene (B90301) derivatives is well-established.

Logical Workflow for Oxidative Demethylation:

Application Notes and Protocols: 2,5-di-tert-butyl-1,4-dimethoxybenzene as a Redox Shuttle for Overcharge Protection in Lithium-Ion Batteries

Introduction

Overcharging is a critical safety concern for lithium-ion batteries (LIBs), potentially leading to electrolyte decomposition, thermal runaway, and catastrophic cell failure.[1][2] One effective internal safety mechanism is the use of a redox shuttle additive in the electrolyte.[1] A redox shuttle is an electrochemically active molecule that, upon reaching a specific potential, gets oxidized at the cathode, travels to the anode to be reduced, and then diffuses back, creating a continuous redox cycle that dissipates excess current as heat.[3]

This document provides detailed application notes and protocols for the use of 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), a benchmark redox shuttle molecule for LIBs, particularly those with lithium iron phosphate (B84403) (LiFePO₄) cathodes.[4][5][6] DDB is recognized for its appropriate redox potential, high stability, and proven effectiveness in providing long-term overcharge protection.[4][5]

Physicochemical and Electrochemical Properties

The suitability of DDB as a redox shuttle is determined by its electrochemical characteristics and its compatibility with standard LIB electrolyte systems. The key properties are summarized below.

| Property | Value | Notes | Reference |

| Chemical Name | 2,5-di-tert-butyl-1,4-dimethoxybenzene | Also referred to as DDB. | [7][8] |

| CAS Number | 7323-63-9 | - | [5] |

| Redox Potential | ~3.9 V vs. Li/Li⁺ | Suitable for LiFePO₄ cathodes, which have a charging plateau around 3.5 V.[5] | [4][5] |

| Mechanism | Reversible one-electron oxidation/reduction | Forms a stable radical cation (DDB•⁺) upon oxidation.[4] | [4] |

| Solubility | Relatively low in carbonate electrolytes | Low polarity due to symmetric structure limits solubility, which can cap the shuttle current. | [5] |

| Stability | Excellent electrochemical stability | The rigid molecular structure with two tert-butyl groups contributes to its outstanding stability.[5] | [4][5] |

Mechanism of Overcharge Protection

During normal charging of a Li-ion cell, lithium ions de-intercalate from the cathode and intercalate into the anode. If charging continues after the cathode is fully delithiated (overcharge), the cell potential rises sharply.

In a cell containing the DDB additive, once the cathode potential exceeds DDB's oxidation potential (~3.9 V vs. Li/Li⁺), the following processes occur:

-

Oxidation at Cathode: Neutral DDB molecules diffuse to the positive electrode surface and are oxidized to their radical cation form (DDB•⁺).

-

Diffusion to Anode: The soluble DDB•⁺ cations diffuse across the separator towards the negative electrode.

-

Reduction at Anode: Upon reaching the anode, the DDB•⁺ cations are reduced back to their neutral DDB form.

-

Return Diffusion: The neutral DDB molecules diffuse back to the cathode, completing the shuttle.

This cycle effectively shunts the overcharge current, clamping the cell voltage at the redox potential of the shuttle and preventing the dangerous rise in cell potential.[3]

Caption: The DDB redox shuttle mechanism during overcharge.

Experimental Protocols

This section provides standardized protocols for preparing and evaluating DDB as a redox shuttle additive. All procedures involving electrolytes should be performed in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen content (<5 ppm).

Protocol 1: Preparation of DDB-Containing Electrolyte

-

Base Electrolyte Preparation: Prepare a standard lithium-ion battery electrolyte, such as 1 M LiPF₆ in a 1:1 volume mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC).[6]

-

Additive Incorporation: Weigh the required amount of 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) powder.

-

Dissolution: Add the DDB powder to the base electrolyte to achieve the desired concentration, typically in the range of 0.08 M to 0.5 M.

-